molecular formula C9H15ClN2O2S B6144859 N-(3-aminopropyl)benzenesulfonamide hydrochloride CAS No. 1588266-82-3

N-(3-aminopropyl)benzenesulfonamide hydrochloride

Cat. No.: B6144859
CAS No.: 1588266-82-3
M. Wt: 250.7
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Description

N-(3-aminopropyl)benzenesulfonamide hydrochloride ( 1588266-82-3) is a chemical compound with the molecular formula C9H15ClN2O2S and a molecular weight of 250.750 g/mol . As a benzenesulfonamide derivative featuring a terminal primary amine group, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both sulfonamide and amine functional groups on a propyl linker makes it a valuable precursor for constructing more complex molecules . Structurally related compounds, such as those featuring dual benzenesulfonamide groups on an alkyl chain, have been subjects of crystallographic studies to understand their molecular conformations and hydrogen-bonding networks in the solid state . Furthermore, benzenesulfonamide scaffolds are widely investigated in drug discovery for their ability to interact with various enzymes and receptors . Researchers utilize this reagent in the synthesis of novel compounds for screening in various biological assays. This product is intended for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1588266-82-3

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

Synthetic Methodologies for N 3 Aminopropyl Benzenesulfonamide Hydrochloride and Its Derivatives

Established Synthetic Routes

Established synthetic routes to N-(3-aminopropyl)benzenesulfonamide hydrochloride primarily involve the reaction of key precursors such as benzenesulfonyl chloride and aminopropyl diamines. These methods are foundational in organic synthesis and provide reliable pathways to the target compound and its analogs.

A fundamental and widely employed method for the synthesis of benzenesulfonamides is the reaction of benzenesulfonyl chloride with a primary or secondary amine. researchgate.netijarsct.co.in In the context of N-(3-aminopropyl)benzenesulfonamide, this involves the reaction of benzenesulfonyl chloride with 1,3-diaminopropane (B46017). A significant challenge in this approach is achieving mono-sulfonylation, as 1,3-diaminopropane possesses two nucleophilic primary amino groups.

To favor the formation of the desired mono-substituted product, the reaction can be carried out using a large excess of 1,3-diaminopropane. This statistical approach ensures that the concentration of the diamine is significantly higher than that of the benzenesulfonyl chloride, thereby reducing the probability of a second sulfonylation reaction occurring on the same diamine molecule. The reaction is typically performed in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-(3-aminopropyl)benzenesulfonamide can then be converted to its hydrochloride salt by treatment with hydrochloric acid. orgsyn.org

A more controlled approach involves the use of a protecting group to temporarily block one of the amino groups of 1,3-diaminopropane. This ensures that the reaction with benzenesulfonyl chloride occurs selectively at the unprotected amino group. Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, can be employed. The protected diamine is then reacted with benzenesulfonyl chloride, followed by a deprotection step to reveal the free amino group, yielding the desired product.

Reactant 1 Reactant 2 Key Reaction Type Product
Benzenesulfonyl Chloride1,3-Diaminopropane (excess)Nucleophilic Acyl SubstitutionN-(3-aminopropyl)benzenesulfonamide
Benzenesulfonyl ChlorideMono-protected 1,3-DiaminopropaneNucleophilic Acyl SubstitutionProtected N-(3-aminopropyl)benzenesulfonamide

Syntheses commencing with aminopropyl diamines, such as 1,3-diaminopropane, are a direct and logical approach to N-(3-aminopropyl)benzenesulfonamide. As mentioned previously, the primary challenge is the selective functionalization of one of the two primary amine groups. A common and effective strategy to overcome this is the use of an amine protecting group.

For instance, a synthetic route can be designed where one of the amino groups of 1,3-diaminopropane is protected with a tert-butoxycarbonyl (Boc) group. google.com The resulting mono-protected diamine can then be reacted with benzenesulfonyl chloride in the presence of a base. This reaction selectively forms the sulfonamide at the unprotected amino group. The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently leads to the formation of the hydrochloride salt of the desired N-(3-aminopropyl)benzenesulfonamide. google.com This method offers high selectivity and control over the reaction, leading to a purer product.

Starting Material Protecting Group Reagent Intermediate Final Product
1,3-Diaminopropanetert-butoxycarbonyl (Boc)Benzenesulfonyl ChlorideN-Boc-N'-(phenylsulfonyl)-1,3-diaminopropaneThis compound

While traditional methods for sulfonamide synthesis are robust, modern catalytic approaches offer alternative pathways. Palladium-catalyzed reactions, though more commonly associated with C-C and C-N bond formation in other contexts, have been explored for the synthesis of sulfur-containing compounds. researchgate.netresearchgate.net For instance, palladium-catalyzed methodologies have been developed for the synthesis of 2-aminobenzenesulfonic acids from benzothiazoles. researchgate.net

While not a direct amidation to form a sulfonamide, such methods highlight the potential of palladium catalysis in constructing the core benzenesulfonamide (B165840) scaffold. A hypothetical palladium-mediated approach to N-(3-aminopropyl)benzenesulfonamide could involve the cross-coupling of a suitable aryl sulfonic acid precursor with an aminopropyl-containing fragment. More recently, a copper-catalyzed one-pot synthesis of sulfonamides from unactivated aromatic acids and amines has been reported, which presents a novel strategy for forming the sulfonamide bond. acs.orgprinceton.edu This method converts aromatic acids to sulfonyl chlorides in situ, which then react with an amine. acs.orgprinceton.edu

Catalyst System Substrate 1 Substrate 2 Potential Advantage
Palladium CatalystAryl sulfonic acid derivativeAminopropyl sourceNovel bond formation pathway
Copper CatalystAromatic Carboxylic AcidAmineOne-pot synthesis from readily available starting materials acs.orgprinceton.edu

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals. nih.govorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of aminopropyl sulfonamide synthesis, a reductive amination strategy could be envisioned in several ways. One approach would involve the reaction of a benzenesulfonamide derivative containing an aldehyde at the appropriate position with ammonia (B1221849) or a protected amine, followed by reduction. A more relevant strategy would be the asymmetric reductive amination of a suitable ketone with a sulfonamide. For example, nickel-catalyzed asymmetric reductive amination of ketones with poorly nucleophilic sulfonamides has been demonstrated. researchgate.netnih.gov This methodology could potentially be adapted to synthesize chiral aminopropyl sulfonamide derivatives.

Carbonyl Compound Amine Source Reducing Agent Catalyst (optional) Product Type
Aldehyde-functionalized benzenesulfonamideAmmoniaSodium borohydrideNonePrimary amine-containing sulfonamide
KetoneSulfonamideFormic acidNickel catalystChiral secondary amine-containing sulfonamide researchgate.netnih.gov

Advanced Synthetic Transformations and Derivatization

Once the core N-(3-aminopropyl)benzenesulfonamide structure is obtained, the terminal amino group of the aminopropyl moiety serves as a versatile handle for further chemical modifications. These transformations allow for the synthesis of a diverse library of derivatives with potentially modulated biological activities.

The primary amino group of N-(3-aminopropyl)benzenesulfonamide is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental in organic synthesis for the introduction of various functional groups and for building molecular complexity.

Alkylation: N-alkylation of the terminal amino group can be achieved by reacting N-(3-aminopropyl)benzenesulfonamide with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to neutralize the resulting hydrohalic acid. orgsyn.org This reaction can be controlled to yield mono- or di-alkylated products. Another approach is reductive amination, where the aminopropyl sulfonamide is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride, to introduce a new alkyl group. organic-chemistry.org Selective mono-N-alkylation of amino alcohols has also been demonstrated using a chelation approach with 9-BBN, which could potentially be adapted for aminopropyl sulfonamides. organic-chemistry.org

Acylation: N-acylation of the terminal amino group is a straightforward process that can be accomplished by reacting N-(3-aminopropyl)benzenesulfonamide with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270). researchgate.netsemanticscholar.orgresearchgate.netsemanticscholar.orgepa.gov This reaction leads to the formation of an amide bond and can be used to introduce a wide variety of acyl groups, including those with aromatic, heterocyclic, or aliphatic substituents. The use of N-acylbenzotriazoles has also been reported as an efficient method for the N-acylation of sulfonamides. semanticscholar.orgresearchgate.netepa.gov

Reaction Type Reagent Base (if applicable) Functional Group Introduced
N-AlkylationAlkyl HalideTriethylamine, Potassium CarbonateAlkyl group
Reductive AminationAldehyde/Ketone + Reducing Agent-Substituted Alkyl group
N-AcylationAcyl Chloride/AnhydrideTriethylamine, PyridineAcyl group
N-AcylationN-AcylbenzotriazoleSodium HydrideAcyl group semanticscholar.orgresearchgate.netepa.gov

Modifications at the Benzenesulfonamide Nitrogen

The nitrogen atom of the benzenesulfonamide group is a key site for structural modifications, allowing for the synthesis of a diverse array of derivatives. Common strategies include N-alkylation and N-acylation, which alter the compound's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A borrowing hydrogen approach utilizing a well-defined manganese(I) PNP pincer precatalyst facilitates the mono-N-alkylation of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. This method is notable for its excellent yields, with an average of 85% across 32 examples. acs.org Another efficient method employs a metal-ligand bifunctional ruthenium catalyst for the selective N-alkylation of aminobenzenesulfonamides using alcohols. figshare.com Traditional N-alkylation can also be performed by treating the parent sulfonamide with alkyl halides in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). bioinfopublication.org

N-Acylation: Acyl groups can be introduced at the sulfonamide nitrogen to form N-acylsulfonamides, which are often used as carboxylic acid bioisosteres in medicinal chemistry. nih.gov Efficient N-acylation can be achieved using carboxylic acid chlorides or anhydrides, catalyzed by bismuth(III) salts like BiCl₃ and Bi(OTf)₃. These reactions proceed rapidly, even under solvent-free conditions. researchgate.net N-acylbenzotriazoles also serve as effective, neutral coupling reagents for the N-acylation of sulfonamides, providing a convenient route to derivatives that may be difficult to synthesize using corresponding acid chlorides. semanticscholar.org

Table 1: Methodologies for Modification at the Benzenesulfonamide Nitrogen

Modification Type Reagents and Catalysts Key Features
N-Alkylation Alcohols, Mn(I) PNP pincer precatalyst High atom economy; water is the only byproduct. acs.org
Alcohols, Ruthenium catalyst Selective N-alkylation. figshare.com
Alkyl halides, Sodium hydride, DMF Standard laboratory procedure. bioinfopublication.org
N-Acylation Acyl chlorides/anhydrides, Bismuth(III) salts Rapid reactions, applicable in solvent-free conditions. researchgate.net
N-acylbenzotriazoles, Sodium hydride, THF Effective for acyl groups where acid chlorides are unstable. semanticscholar.org
Substituted benzenesulfonyl chloride, Triethylamine, Chloroform General procedure for creating substituted derivatives. nih.gov

Cyclization and Heterocycle Formation employing the Aminopropyl Chain

The aminopropyl chain of N-(3-aminopropyl)benzenesulfonamide is a versatile synthon for the construction of nitrogen-containing heterocycles, particularly five- and six-membered rings like pyrrolidines and piperidines. These ring systems are prevalent in many biologically active compounds.

Intramolecular cyclization reactions are a direct approach to forming these heterocyclic structures. For instance, transition-metal-free reactions employing molecular iodine as an oxidant can facilitate the δ-amination of sp³ C-H bonds, leading to the formation of pyrrolidines from suitable precursors. organic-chemistry.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides represents another elegant method to access enantioenriched pyrrolidines in excellent yields. organic-chemistry.org The development of one-pot nitro-Mannich/hydroamination cascade reactions, using a combination of base and gold catalysis, allows for the synthesis of highly substituted pyrrolidines. researchgate.net

The synthesis of piperidine (B6355638) rings can be achieved through various routes, including the hydrogenation of corresponding pyridine precursors. nih.gov Additionally, sulfonamides incorporating a piperidine moiety can be synthesized through substitution and deprotection reactions, starting from precursors like piperidine-4-carboxamide. nih.govresearchgate.net These strategies highlight the utility of the aminopropyl group as a flexible building block for creating complex heterocyclic architectures.

Table 2: Cyclization Strategies for Heterocycle Formation

Target Heterocycle Synthetic Approach Reagents/Catalysts Substrate Type
Pyrrolidine δ-Amination of sp³ C-H bonds Molecular Iodine (I₂) Readily accessible amines organic-chemistry.org
Tandem cycloisomerization/hydrogenation Gold catalyst Chiral homopropargyl sulfonamides organic-chemistry.org
Nitro-Mannich/hydroamination cascade Base and Gold(I) catalysts Nitroalkenes and alkynes researchgate.net
Piperidine Hydrogenation/Reduction Transition metal or organocatalysts Pyridine derivatives nih.gov
Multi-step substitution Various Piperidine-4-carboxamide nih.govresearchgate.net

Chemoenzymatic Approaches in Analog Synthesis

The integration of enzymes into synthetic pathways, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules with high stereoselectivity under mild conditions. nih.gov This approach is particularly valuable for synthesizing chiral amines, which are crucial intermediates for many pharmaceutical compounds.

Several classes of enzymes are employed for amine synthesis. Amine transaminases (ATAs) are widely used for the asymmetric synthesis of chiral primary amines from ketones. nih.govsemanticscholar.org Amine dehydrogenases (AmDHs) offer another route, utilizing ammonia for the asymmetric reductive amination of ketones. nih.gov For the production of secondary and tertiary amines, imine reductases (IREDs) and reductive aminases (RedAms) have gained significant attention. nih.gov

These biocatalytic methods can be applied to generate novel analogs of N-(3-aminopropyl)benzenesulfonamide. For example, an engineered transaminase could be used to synthesize a chiral variant of the aminopropyl side chain, introducing a stereocenter that could significantly impact biological activity. Multi-enzyme cascades can also be designed for one-pot syntheses. For instance, a lipase (B570770) could be coupled with a carboxylic acid reductase (CAR) and a transaminase (TA) to directly synthesize primary amines from renewable sources, a process that could be adapted for sulfonamide analog production. researchgate.net

Table 3: Enzymes Used in the Synthesis of Amine Analogs

Enzyme Class Abbreviation Reaction Catalyzed Substrates Key Advantages
Amine Transaminase ATA Asymmetric synthesis of chiral amines Ketones High stereoselectivity nih.gov
Amine Dehydrogenase AmDH Asymmetric reductive amination Ketones, Ammonia Uses inexpensive ammonia nih.gov
Imine Reductase IRED Reduction of imines to secondary/tertiary amines Imines Access to more complex amines nih.gov
Carboxylic Acid Reductase CAR Reduction of carboxylic acids Carboxylic acids Part of multi-enzyme cascades researchgate.net

Optimization of Synthetic Pathways for Research Scale Production

Optimizing synthetic pathways is crucial for ensuring efficient, reproducible, and sustainable production of compounds for research purposes. Key goals include maximizing yield, minimizing reaction times, reducing waste, and simplifying purification procedures.

For sulfonamide synthesis, a Quality by Design (QbD) approach using response surface methodology (RSM) has been employed to identify optimal reaction conditions. tandfonline.com One study found that using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base at 0–5°C resulted in excellent yields within minutes, significantly reducing reaction time compared to conventional methods. tandfonline.com This optimized protocol also minimizes the use of excess reagents. tandfonline.com

One-pot synthesis strategies offer another avenue for optimization by reducing the number of intermediate isolation and purification steps. A recently developed method allows for the synthesis of sulfonamides directly from unactivated carboxylic acids and amines. nih.govacs.org This process involves a copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination. nih.govacs.org Such streamlined approaches accelerate the preparation of sulfonamide analogues for research and drug discovery campaigns. nih.gov The choice of solvent and base remains a critical parameter, with systems like ethanol:water and bases such as pyridine or LiOH·H₂O being optimized for efficiency and sustainability. tandfonline.comekb.eg

Table 4: Optimization Parameters for Sulfonamide Synthesis

Optimization Strategy Key Parameters Investigated Outcome Advantages
Quality by Design (QbD) Base equivalence, Temperature 0.5 equiv. LiOH·H₂O, 0–5°C Reduced reaction time (1-8 mins), high yield, minimized reagent use. tandfonline.com
One-Pot Synthesis Reaction sequence (decarboxylative chlorosulfonylation followed by amination) Direct conversion of carboxylic acids and amines to sulfonamides No prefunctionalization needed, accelerates analog synthesis. nih.govacs.org
Catalyst/Reagent Screening Use of ZnO nanoparticles or CsF-Celite Chemoselective solvent-free synthesis High yield, reusable and environmentally friendly catalysts. ekb.eg

Chemical Reactivity and Mechanistic Studies of N 3 Aminopropyl Benzenesulfonamide Hydrochloride

Nucleophilic Reactivity of the Amino Groups

N-(3-aminopropyl)benzenesulfonamide hydrochloride possesses two nitrogen atoms, one in the primary alkylamine group (-CH₂NH₂) and the other in the sulfonamide linkage (-SO₂NH-). The reactivity of these two amino groups as nucleophiles differs significantly due to their distinct electronic environments.

The terminal primary amino group of the propyl chain is the principal center of nucleophilic reactivity in the molecule. nih.govwikipedia.org The lone pair of electrons on this nitrogen is readily available to attack electrophilic centers. libretexts.org Primary alkylamines are known to be effective nucleophiles in a variety of reactions, including alkylation, acylation, and condensation reactions with carbonyl compounds. masterorganicchemistry.commsu.edulibretexts.org The rate of these reactions is influenced by factors such as steric hindrance around the nitrogen atom and the basicity of the amine. masterorganicchemistry.com In the case of N-(3-aminopropyl)benzenesulfonamide, the propyl chain offers moderate steric bulk, allowing for facile approach to electrophiles. researchgate.net

The nucleophilicity of amines generally correlates with their basicity; more basic amines are typically stronger nucleophiles. masterorganicchemistry.com The primary amino group in this compound is significantly more basic than the sulfonamide nitrogen. researchgate.nettaylorfrancis.com Consequently, it will preferentially participate in nucleophilic reactions. For instance, in the presence of an alkyl halide, the primary amine will undergo N-alkylation. wikipedia.orglibretexts.org However, this can lead to a mixture of mono- and di-alkylated products as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com

In contrast, the nitrogen atom of the benzenesulfonamide (B165840) group exhibits significantly reduced nucleophilicity. The adjacent sulfonyl group (-SO₂) is strongly electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen atom, rendering it much less available for donation to an electrophile. nih.gov While the sulfonamide nitrogen can be deprotonated by strong bases to form an anion that can act as a nucleophile, under neutral or acidic conditions, its nucleophilic character is negligible compared to the primary amino group. chemrxiv.org

Sulfonamide Linkage Stability and Transformations

The benzenesulfonamide linkage (C₆H₅SO₂-NH) is a robust functional group known for its considerable chemical stability. mdpi.com This stability is a key feature in many pharmaceutical compounds where this moiety is present. nih.govdrugbank.com The S-N bond in sulfonamides is resistant to hydrolysis under typical acidic and basic conditions. This resilience is attributed to the strong electron-withdrawing nature of the sulfonyl group, which strengthens the sulfur-nitrogen bond.

Despite its general stability, the sulfonamide linkage can undergo transformations under specific and often vigorous reaction conditions. Reductive cleavage of the S-N bond is a known transformation, which can be achieved using strong reducing agents. chemrxiv.org This process can be a useful synthetic strategy for the deprotection of amines that have been protected as sulfonamides.

Transformations can also be initiated by activating the sulfonamide itself. For example, primary sulfonamides can be converted into highly reactive sulfonyl chlorides. nih.gov These intermediates can then react with a variety of nucleophiles to form more complex sulfonamide derivatives, sulfonates, or other sulfur-containing compounds. nih.gov However, such transformations require specific reagents to overcome the inherent stability of the sulfonamide group and would likely also involve reaction at the more reactive primary amino group in N-(3-aminopropyl)benzenesulfonamide unless it is appropriately protected.

Protonation Equilibria and Acid-Base Behavior in Reaction Systems

The acid-base properties of this compound in a reaction system are dictated by the pKa values of its ionizable groups: the primary alkylammonium group and the sulfonamide N-H group. The terminal amino group, being an alkylamine, is significantly basic. The sulfonamide N-H, in contrast, is weakly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. acs.orgchemrxiv.org

The hydrochloride salt form of the compound indicates that the primary amino group is protonated, existing as an alkylammonium ion (-CH₂NH₃⁺). The pKa of a typical primary alkylammonium ion is in the range of 10-11. libretexts.orgquora.com This means that in aqueous solution, the primary amino group will be predominantly in its protonated, non-nucleophilic form at pH values significantly below its pKa. To engage this group in a nucleophilic reaction, the reaction medium must be sufficiently basic to deprotonate the ammonium (B1175870) ion and liberate the free amine.

The sulfonamide proton is much less acidic, with pKa values for simple benzenesulfonamides typically being around 10. researchgate.netresearchgate.net This acidity is significantly influenced by the substituents on the benzene (B151609) ring and the nitrogen atom. chemrxiv.org In N-(3-aminopropyl)benzenesulfonamide, the alkyl substituent on the nitrogen would slightly increase the pKa compared to an unsubstituted sulfonamide.

Given these pKa values, in a typical reaction system, the protonation equilibrium will be dominated by the state of the aminopropyl chain. At acidic pH, the primary amine will be protonated. As the pH is raised, the primary ammonium ion will be deprotonated to yield the neutral, nucleophilic primary amine. The sulfonamide proton will only be removed under strongly basic conditions.

Functional GroupTypical pKa RangePredominant form at pH 7
Primary Alkylammonium (-NH₃⁺)10 - 11Protonated (-NH₃⁺)
Sulfonamide (-SO₂NH-)~10Neutral (-SO₂NH-)

This differential basicity is crucial for controlling the reactivity of the molecule. youtube.com Selective reactions at the primary amino group can be achieved by carefully controlling the pH of the reaction mixture to ensure the presence of the free amine without deprotonating the sulfonamide.

Reaction Kinetics and Proposed Mechanistic Pathways

When reacting with electrophiles such as alkyl halides, the reaction is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orglibretexts.org

Proposed Sₙ2 Pathway with an Alkyl Halide (R-X):

Deprotonation: In a basic medium, the primary ammonium group is deprotonated to generate the free primary amine, which is the active nucleophile. C₆H₅SO₂NH(CH₂)₃NH₃⁺ + B⁻ ⇌ C₆H₅SO₂NH(CH₂)₃NH₂ + BH

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a concerted step. C₆H₅SO₂NH(CH₂)₃NH₂ + R-X → [C₆H₅SO₂NH(CH₂)₃NH₂R]⁺ + X⁻

Proton Transfer: A subsequent deprotonation step, often by another molecule of the amine or the base present in the medium, yields the final N-alkylated product. [C₆H₅SO₂NH(CH₂)₃NH₂R]⁺ + B⁻ → C₆H₅SO₂NH(CH₂)₃NHR + BH

The rate of this reaction would be expected to follow second-order kinetics, being first order in both the amine and the alkyl halide. The reaction rate would be sensitive to steric hindrance on both the amine and the alkyl halide, as is characteristic of Sₙ2 reactions. masterorganicchemistry.com

Similarly, in reactions with carbonyl compounds like aldehydes and ketones, the primary amine would act as a nucleophile in a nucleophilic addition reaction, typically leading to the formation of an imine (Schiff base) after a dehydration step. libretexts.org

Proposed Imine Formation Pathway:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon to form a zwitterionic tetrahedral intermediate.

Proton Transfer: Intramolecular or intermolecular proton transfer steps lead to a carbinolamine intermediate.

Dehydration: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water and formation of a carbon-nitrogen double bond yields the imine.

The kinetics of imine formation are often pH-dependent, with the rate being maximal at a mildly acidic pH where there is enough free amine to act as a nucleophile and sufficient acid to catalyze the dehydration step. libretexts.org

Advanced Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 3-aminopropyl chain. The protons on the benzene ring typically appear in the downfield region, between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonamide group. The protons of the aminopropyl chain would be observed further upfield. The methylene (B1212753) group adjacent to the sulfonamide nitrogen (C1') is expected to resonate at a higher chemical shift compared to the other methylene groups due to the inductive effect of the nitrogen and sulfur atoms. The terminal amino group, being protonated in the hydrochloride salt, would further influence the chemical shift of the adjacent methylene group (C3').

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The aromatic carbons will show signals in the δ 120-140 ppm range, with the carbon atom directly attached to the sulfur of the sulfonamide group (C1) appearing at the lower field end of this range. The aliphatic carbons of the aminopropyl chain will resonate in the upfield region, typically between δ 20 and 50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3-aminopropyl)benzenesulfonamide Hydrochloride

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.4 - 7.9125 - 135
Aromatic C-S-~140
SO₂NH-C H₂-~3.0 - 3.5~40 - 45
-CH₂-C H₂-CH₂-~1.7 - 2.2~25 - 30
-C H₂-NH₃⁺~2.8 - 3.3~35 - 40
NH (sulfonamide)Broad singlet-
NH₃⁺ (ammonium)Broad singlet-

Note: Predicted values are based on data from related benzenesulfonamide (B165840) and aminopropyl compounds. Actual shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) is a suitable method, which would be expected to show a prominent protonated molecular ion [M+H]⁺.

The fragmentation of benzenesulfonamides is well-characterized and often involves the cleavage of the S-N bond and the S-C(aryl) bond. rsc.orgudel.edu A characteristic fragmentation pathway for aromatic sulfonamides is the loss of a sulfur dioxide (SO₂) molecule, which corresponds to a neutral loss of 64 Da. nih.gov Another common fragmentation involves the cleavage of the bond between the sulfonamide group and the benzene ring, leading to the formation of a phenyl cation or a related fragment.

For N-(3-aminopropyl)benzenesulfonamide, the following fragmentation pathways are plausible:

Loss of the aminopropyl side chain: Cleavage of the S-N bond could result in the formation of a benzenesulfonyl cation.

Cleavage within the aminopropyl chain: Alpha-cleavage adjacent to the terminal amino group is a common fragmentation for amines and would lead to the loss of a neutral amine fragment. libretexts.org

Loss of SO₂: A rearrangement followed by the elimination of sulfur dioxide is a hallmark of sulfonamide fragmentation. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for N-(3-aminopropyl)benzenesulfonamide

m/z Value Proposed Fragment Identity Fragmentation Pathway
215[M+H]⁺ (protonated molecule)-
156[C₆H₅SO₂]⁺Cleavage of the S-N bond
141[C₆H₅O₂S]⁺Loss of the aminopropyl group
92[C₃H₈N₂]⁺Fragment from the aminopropyl side chain
77[C₆H₅]⁺Cleavage of the C-S bond

Note: The m/z values are based on the free base form of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. The presence of the sulfonamide group is typically confirmed by strong, distinct stretching vibrations of the S=O bonds. The N-H bonds of both the sulfonamide and the protonated amino group will also give rise to characteristic stretching and bending vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (sulfonamide)Stretching3200 - 3300
N-H (ammonium)Stretching2800 - 3100 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2960
S=O (sulfonamide)Asymmetric Stretching1330 - 1370
S=O (sulfonamide)Symmetric Stretching1140 - 1180
C=C (aromatic)Stretching1450 - 1600
N-H (ammonium)Bending1500 - 1600

Note: These are general ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the benzenoid system. Benzenesulfonamide itself exhibits absorption maxima around 218 nm and 264 nm. sielc.com The aminopropyl side chain is an auxochrome and is not expected to significantly shift these absorption maxima, although it may affect the molar absorptivity. This technique can be particularly useful for quantitative analysis and for monitoring reactions involving the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, analysis of related benzenesulfonamide structures provides valuable insights into the expected molecular geometry and intermolecular interactions. nih.govnih.gov

In the solid state, the geometry around the sulfur atom in benzenesulfonamides is typically tetrahedral. The bond lengths and angles within the benzene ring are consistent with those of a substituted aromatic system. The conformation of the molecule, particularly the torsion angles involving the sulfonamide group, can be influenced by the nature of the substituents and the packing forces within the crystal lattice.

A crucial aspect of the crystal structures of sulfonamides is the presence of hydrogen bonding. The N-H proton of the sulfonamide group is a good hydrogen bond donor, and the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. In the case of this compound, the protonated terminal amino group (-NH₃⁺) provides additional strong hydrogen bond donors. These hydrogen bonds are expected to play a significant role in the crystal packing, often leading to the formation of extended networks such as chains or sheets. These intermolecular interactions dictate the macroscopic properties of the solid, including its melting point and solubility.

Computational and Theoretical Investigations of N 3 Aminopropyl Benzenesulfonamide Hydrochloride

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is employed to determine the optimized molecular geometry and to predict various electronic properties that govern the molecule's reactivity and intermolecular interactions.

For N-(3-aminopropyl)benzenesulfonamide hydrochloride, DFT calculations, typically using a functional like Becke's three-parameter hybrid (B3LYP) with a basis set such as 6-311++G(d,p), can elucidate its three-dimensional structure with high accuracy. mdpi.com These studies provide precise bond lengths, bond angles, and dihedral angles.

Further analysis of the electronic properties derived from DFT calculations includes:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding. multidisciplinaryjournals.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. For instance, it can reveal stabilizing interactions between lone-pair orbitals of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds. mdpi.com

Table 1: Representative Electronic Properties Calculated via DFT for a Benzenesulfonamide (B165840) Analogue.
ParameterCalculated ValueSignificance
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical stability and reactivity.
Dipole Moment4.5 DebyeMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a simulated physiological environment (e.g., a water box with ions at a given temperature and pressure). peerj.com

For this compound, MD simulations can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms from their initial position is monitored over the simulation time. A stable RMSD value indicates that the molecule has reached equilibrium and is not undergoing major structural changes. nih.gov

Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) is calculated for each atom to identify flexible and rigid regions of the molecule. The aminopropyl chain, for example, is expected to show higher flexibility compared to the rigid benzenesulfonamide core.

Conformational Sampling: MD simulations allow for the exploration of different low-energy conformations the molecule can adopt. This is crucial for understanding how its shape might change upon interacting with a biological target. researchgate.net

Table 2: Typical Parameters and Output Metrics for an MD Simulation of a Sulfonamide-Protein Complex.
Parameter/MetricTypical Value/SettingPurpose
Force FieldAMBER, CHARMMDefines the potential energy function of the system.
Solvent ModelTIP3P WaterSimulates an aqueous physiological environment.
Simulation Time100 nsDuration of the simulation to observe molecular motions.
Average RMSD~2-3 ÅIndicates the stability of the molecule's conformation during the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful.

These models are built by:

Creating a Dataset: A series of benzenesulfonamide analogues with known biological activities (e.g., enzyme inhibition constants) is compiled.

Molecular Alignment: The compounds in the dataset are structurally aligned based on a common scaffold.

Calculating Descriptors: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to generate an equation that correlates the variations in the calculated fields with the variations in biological activity.

The resulting QSAR models can be visualized as 3D contour maps that highlight regions around the molecule where specific properties are predicted to enhance or diminish activity. nih.gov For example, a map might show that a bulky, electronegative substituent at a particular position on the benzene (B151609) ring is likely to increase the compound's potency. This provides a rational basis for designing new, more effective analogues. nih.gov

Table 3: Example of Statistical Parameters for a 3D-QSAR Model of Benzenesulfonamide Analogues.
Statistical ParameterValueInterpretation
Cross-validated correlation coefficient (q²)> 0.5Indicates good predictive ability of the model.
Non-cross-validated correlation coefficient (r²)> 0.9Shows a strong correlation between predicted and observed activities for the training set. tandfonline.com
Standard Error of Prediction (SEP)Low valueIndicates high accuracy of the model's predictions.

Ligand-Protein Interaction Modeling (e.g., molecular docking for enzyme binding mechanisms)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique is instrumental in understanding the potential mechanism of action of this compound at an atomic level.

The docking process involves:

Preparation: 3D structures of both the ligand (this compound) and the target protein (e.g., an enzyme like a kinase or carbonic anhydrase) are prepared. tandfonline.com

Binding Site Identification: The active site or binding pocket of the protein is identified.

Conformational Sampling: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

The results of a docking study reveal critical information about the ligand-protein complex, such as the key amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, salt bridges). rjb.ro For instance, the sulfonamide group is a well-known zinc-binding group in metalloenzymes, and docking can confirm its interaction with a zinc ion in an enzyme's active site. tandfonline.com This detailed understanding of binding interactions is essential for structure-based drug design and for optimizing the affinity and specificity of lead compounds. nih.gov

Table 4: Example of Molecular Docking Results for a Sulfonamide Inhibitor with a Target Protein.
ParameterResult
Target ProteinDihydropteroate (B1496061) Synthase (DHPS) nih.gov
Binding Energy (Score)-8.5 kcal/mol
Key Interacting ResiduesArg426, Val662, Gly664 rjb.ro
Types of InteractionsHydrogen bonds with the sulfonamide group; hydrophobic interactions with the benzene ring.

Applications in Contemporary Chemical and Materials Research Excluding Clinical, Dosage, Safety

Role as a Key Intermediate in Organic Synthesis

The structure of N-(3-aminopropyl)benzenesulfonamide hydrochloride, featuring a reactive primary amine and a stable benzenesulfonamide (B165840) moiety, positions it as a potential bifunctional building block. In principle, the amine can undergo a variety of transformations such as alkylation, acylation, and condensation reactions, while the sulfonamide group can influence the electronic and steric properties of resulting molecules.

Precursor to Complex Heterocyclic Systems

While benzenesulfonamide derivatives are widely used as precursors in the synthesis of various nitrogen- and sulfur-containing heterocycles, specific literature detailing the cyclization reactions of this compound to form complex heterocyclic systems is not available. General synthetic routes often involve the intramolecular or intermolecular condensation of sulfonamides with other functional groups to form rings like quinazolinones or lactams. nih.govresearchgate.netnih.gov However, specific examples initiating from this compound are not documented.

Building Block for Functionalized Organic Molecules

As a molecule with two distinct functional ends, this compound could theoretically serve as a versatile building block. The aminopropyl tail allows for the introduction of the benzenesulfonamide group into larger, more complex structures. Although many benzenesulfonamide-based compounds are offered as building blocks for chemical synthesis, specific research articles detailing the incorporation of this particular molecule into larger functionalized organic structures were not identified. pharmalego.com

Chiral Auxiliary or Ligand Scaffold in Asymmetric Synthesis Research

The sulfonamide group is a key feature in some well-known chiral auxiliaries and ligands used in asymmetric synthesis. nih.govnih.gov These applications typically require the sulfonamide to be attached to a chiral backbone to create a stereochemically defined environment for reactions. This compound is an achiral molecule and would require modification with a chiral entity to function as a chiral auxiliary or ligand. There is no evidence in the reviewed literature of its use for creating such scaffolds.

Contributions to Polymer Science and Materials Chemistry

The primary amine of this compound provides a reactive site for polymerization and surface modification reactions. Analogous compounds containing a 3-aminopropyl group, such as N-(3-aminopropyl)methacrylamide hydrochloride, are well-documented in polymer science. researchgate.net

Monomer or Cross-linking Agent in Polymer Synthesis Research

The primary amine function allows this molecule to potentially act as a monomer in step-growth polymerizations, for instance, in the synthesis of polyamides by reacting with dicarboxylic acids. nih.govmdpi.com Furthermore, its difunctional nature (two active hydrogens on the primary amine) means it could serve as a cross-linking or curing agent for polymers like epoxy resins, where the amine opens the epoxide ring to form a durable thermoset network. nagase.comthreebond.co.jpnih.gov Despite this theoretical potential, specific studies reporting its use as a monomer or cross-linking agent have not been found.

Modification of Polymer Surfaces for Research Applications

Grafting molecules onto polymer surfaces is a common strategy to alter surface properties such as wettability, biocompatibility, or adhesion. The aminopropyl group is frequently used for this purpose, as the amine can form covalent bonds with activated polymer surfaces. nih.govnih.govmdpi.com While this suggests this compound could be used to introduce the benzenesulfonamide functionality onto a surface, no published research specifically documents this application.

Applications in Catalysis Research

The sulfonamide functional group is increasingly recognized for its utility in catalysis, both as a component of ligands and as a reactive handle in synthetic transformations. Its strong electron-withdrawing nature and chemical stability make it a valuable motif in the design of novel catalytic systems.

Recent research has demonstrated the use of sulfonamides in photocatalysis and transition-metal catalysis. For instance, synergetic photoredox and copper catalysis have been employed for the direct synthesis of sulfonamides from aryl radical precursors and amines, showcasing a modern approach to forming this important functional group. acs.org In another application, photosensitized nickel catalysis enables the cross-coupling of sulfonamides with aryl halides to form C-N bonds, a crucial transformation in the synthesis of complex molecules. princeton.edu

Furthermore, disulfonimides, which contain a -SO₂-NH-SO₂- linkage, are utilized as catalysts in enantioselective synthesis. wikipedia.org The unique acidity and steric properties of these compounds allow them to act as effective chiral Brønsted acid catalysts. The sulfonamide group can also be viewed as a latent functional group; photocatalytic methods have been developed to convert stable sulfonamides into synthetically useful sulfonyl radical intermediates, which can then participate in further reactions. acs.org These examples highlight the expanding role of sulfonamides beyond their traditional biological applications and into the realm of modern synthetic and catalytic chemistry.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies

The synthesis of N-(3-aminopropyl)benzenesulfonamide hydrochloride has traditionally followed established routes involving the reaction of benzenesulfonyl chloride with 1,3-diaminopropane (B46017). However, future research is poised to develop more efficient, sustainable, and innovative synthetic methodologies.

Catalytic Systems: The exploration of advanced catalytic systems presents a significant opportunity. Homogeneous catalysis using earth-abundant metals like iron and manganese has shown promise for the N-alkylation of sulfonamides, offering an alternative to precious metal catalysts. juniperpublishers.comdergipark.org.tr For instance, a manganese-catalyzed "borrowing hydrogen" approach allows for the use of alcohols as alkylating agents, generating water as the sole byproduct, which could be adapted for sulfonamide synthesis. dergipark.org.tr Research could focus on developing a catalytic system that directly couples benzenesulfonamide (B165840) with a C3 aminopropyl source, potentially reducing the number of synthetic steps and improving atom economy.

Green Chemistry and Flow Synthesis: There is a strong impetus to develop greener synthetic routes. This includes the use of environmentally benign solvents like water or deep eutectic solvents, and even solvent-free mechanochemical methods that utilize ball milling. nih.govresearchgate.net Mechanosynthesis, which involves reactions in the solid state, has been demonstrated for the one-pot synthesis of sulfonamides from disulfides and could be explored for this compound. nih.gov Furthermore, continuous flow chemistry offers a pathway to safer, more scalable, and highly efficient production. acs.orgharvard.edu A flow process could enable precise control over reaction parameters, minimize hazardous intermediates, and facilitate in-line purification, representing a significant advancement over traditional batch processing.

Novel Activation Strategies: Emerging research focuses on avoiding the use of unstable sulfonyl chlorides. rjb.ro Strategies involving the in-situ generation of sulfonylating agents from more stable precursors like thiols or sulfonic acids are gaining traction. rjb.ronih.gov Photocatalytic methods that generate sulfonyl radical intermediates are also being developed, which could enable novel C-N bond formations under mild, metal-free conditions. openaccesspub.org Adapting these methods could provide alternative, safer, and more versatile synthetic pathways to the target compound.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for N-(3-aminopropyl)benzenesulfonamide Synthesis Key Research Focus
Advanced Catalysis (e.g., Mn, Fe) Use of greener reagents (alcohols), higher efficiency, lower catalyst cost. juniperpublishers.comdergipark.org.tr Development of a specific catalyst for coupling benzenesulfonamide with an aminopropyl source.
Mechanochemistry Solvent-free, reduced waste, potential for novel reactivity. nih.gov Optimization of milling conditions and solid-state reagents for the target molecule.
Flow Chemistry Enhanced safety and scalability, precise process control, potential for automation. acs.orgharvard.edu Design and optimization of a continuous meso-reactor setup for the synthesis and purification.
Photocatalysis Metal-free, mild reaction conditions, generation of unique radical intermediates. openaccesspub.org Exploring novel photocatalytic pathways for the key S-N bond formation.

Advanced Spectroscopic and In Situ Characterization Techniques

While standard techniques like ¹H and ¹³C NMR are routinely used for structural confirmation, future research will benefit from the application of more advanced characterization methods to gain a deeper understanding of the structure, dynamics, and purity of this compound.

Multinuclear and Advanced NMR: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the connectivity of the aminopropyl chain. Furthermore, ¹⁵N NMR spectroscopy could offer direct insight into the electronic environment of the two distinct nitrogen atoms (sulfonamide and primary amine), which could be particularly valuable for studying its interactions and protonation states. openaccesspub.org Variable-temperature NMR studies could also elucidate the conformational dynamics of the flexible aminopropyl linker. nih.gov

Vibrational Spectroscopy with Computational Modeling: The combined use of Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule. juniperpublishers.comacs.org When coupled with Density Functional Theory (DFT) calculations, a complete and precise assignment of vibrational modes can be achieved. acs.org This approach can help identify characteristic frequencies for the sulfonamide group, the phenyl ring, and the alkyl chain, serving as a sensitive probe for intermolecular interactions, such as hydrogen bonding, in the solid state.

X-ray Crystallography: Obtaining a single-crystal X-ray diffraction structure would provide definitive, atomic-resolution information on the three-dimensional molecular structure, conformation, and packing in the crystal lattice. drugbank.comfigshare.com This is particularly important for understanding the intermolecular hydrogen bonding networks established by the sulfonamide and ammonium (B1175870) groups, which govern the compound's physical properties. X-ray crystallography is the ultimate tool for confirming stereochemistry and resolving any structural ambiguities. researchgate.net

In Situ Reaction Monitoring: To complement the development of novel synthetic methods, particularly in flow chemistry, in-situ characterization techniques are essential. Process analytical technologies such as ReactIR (FTIR) or process NMR could be implemented to monitor reaction kinetics in real-time. This would allow for the identification of reaction intermediates, the determination of reaction endpoints, and the rapid optimization of reaction conditions, leading to improved yield and purity.

Table 2: Advanced Characterization Techniques and Their Potential Insights

Technique Information Gained for this compound
¹⁵N NMR Spectroscopy Direct probing of the electronic environment of sulfonamide and amine nitrogen atoms. openaccesspub.org
FT-Raman Spectroscopy Complementary vibrational data to FTIR, especially for symmetric vibrations. nih.govacs.org
Single-Crystal X-ray Diffraction Definitive 3D molecular structure, bond lengths, bond angles, and intermolecular interactions. drugbank.comnih.gov
In Situ FTIR (ReactIR) Real-time monitoring of reactant consumption and product formation during synthesis.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can accelerate discovery in several key areas.

Synthesis Prediction and Optimization: AI algorithms are being developed to predict the outcomes of chemical reactions and suggest optimal synthetic routes. juniperpublishers.comacs.org By training models on large datasets of sulfonamide synthesis reactions, it would be possible to predict the most efficient catalysts, solvents, and conditions for producing this compound. rcsb.org This can significantly reduce the experimental effort required for process development.

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of the compound and its derivatives. openaccesspub.org Using molecular descriptors, ML models can forecast properties such as solubility, pKa, melting point, and chromatographic retention times. nih.govnih.gov Such models would be invaluable for guiding the design of new functional materials or for predicting the compound's behavior in different environments.

Predicting Biological Activity (QSAR): While this article excludes therapeutic applications, the use of Quantitative Structure-Activity Relationship (QSAR) models to predict interactions with biological macromolecules is a major area of research. nih.govtandfonline.comscirp.org In an in vitro context, AI can screen virtual libraries of derivatives of this compound against computational models of various proteins or enzymes to identify potential binding partners. This can help prioritize compounds for experimental screening and guide the design of molecules with specific biochemical interaction profiles. Machine learning models trained on data from known enzyme inhibitors can identify novel sulfonamide-like compounds with high predictive accuracy. rjb.ro

Generative AI for Novel Derivatives: Generative AI models can design entirely new molecules that have never been synthesized but are predicted to possess desired properties. nih.gov Such models could be used to generate novel derivatives of this compound tailored for specific applications in materials science or as biochemical probes, while also predicting their synthetic accessibility. drugbank.com

Table 3: Applications of AI/ML in Future Research

AI/ML Application Specific Goal for this compound
Reaction Outcome Prediction Identify optimal conditions for high-yield, high-purity synthesis. juniperpublishers.comrcsb.org
QSPR Modeling Predict key physicochemical properties like solubility and stability. nih.govopenaccesspub.org
QSAR for In Vitro Targets Identify potential enzyme targets and predict binding affinity for biochemical research. nih.govtandfonline.com
Generative Molecular Design Propose novel, synthesizable derivatives with enhanced properties for materials applications. nih.gov

Exploration in New Functional Materials and Nanotechnology

The unique bifunctional nature of this compound, possessing both a primary amine and a sulfonamide group, makes it an attractive building block for new functional materials and applications in nanotechnology.

Functional Polymers and Copolymers: The primary amine group can act as a monomer or a site for grafting onto existing polymer backbones. For instance, it could be incorporated into polyamides or polyimides to introduce the benzenesulfonamide moiety as a functional pendant group. Research into sulfonated block copolymers has shown their utility in creating materials with controlled self-assembly and ion-conduction properties. figshare.comnih.gov The compound could also be used to functionalize polymers like poly(styrene-divinylbenzene) to create new resins for catalysis or separation. researchgate.net

Surface Modification and Nanoparticle Functionalization: The amine group provides a reactive handle for covalently attaching the molecule to the surface of various materials, such as silica, gold nanoparticles, or carbon-based nanomaterials. This could be used to alter the surface properties of these materials, for example, by introducing specific binding sites or changing their hydrophilicity. Studies have shown that sulfonamide groups can be used to functionalize carbon nanoparticles, enabling their assembly into porous films. rjb.roscirp.org The dual functionality of N-(3-aminopropyl)benzenesulfonamide could allow it to act as a cross-linking agent between nanoparticles, leading to the formation of novel nanocomposites.

Metal-Organic Frameworks (MOFs): The compound could serve as a functional ligand or modulator in the synthesis of MOFs. The amine and sulfonamide groups offer potential coordination sites for metal ions. researchgate.net Incorporating this molecule into a MOF structure could introduce specific functionalities into the pores, making them suitable for applications such as selective adsorption of guest molecules or catalysis. tandfonline.com For example, sulfonate-functionalized MOFs have shown enhanced proton conductivity and selective removal of anionic dyes. dergipark.org.trrsc.org

Nanomedicine Platforms: While excluding direct therapeutic discussion, the use of sulfonamide-functionalized nanoparticles as delivery vehicles is a burgeoning area. juniperpublishers.com Nanoparticles made from the compound itself or from polymers functionalized with it could be explored for their ability to encapsulate and release other small molecules in a controlled manner for in vitro studies.

Deeper Mechanistic Elucidation of Biochemical Interactions at the Molecular Level (In Vitro)

To fully understand the potential of this compound as a biochemical tool, it is crucial to elucidate its interactions with biological macromolecules at a molecular level. Future research should employ a combination of computational and biophysical techniques to achieve this.

Molecular Docking and Target Identification: The first step is often computational. Molecular docking can be used to screen this compound against the crystal structures of known sulfonamide-binding proteins, such as carbonic anhydrases, dihydropteroate (B1496061) synthase, kinases, and penicillin-binding proteins. dergipark.org.trrjb.ronih.govresearchgate.net This in silico approach can generate hypotheses about potential protein targets and predict the binding mode, identifying key interactions involving the sulfonamide and aminopropyl groups.

Enzyme Inhibition Assays: Following computational predictions, in vitro enzyme inhibition assays are essential to experimentally validate the interactions and quantify their functional effect. researchgate.netresearchgate.net By testing the compound against a panel of purified enzymes, its inhibitory activity (IC₅₀ or Kᵢ values) can be determined, confirming whether it acts as an inhibitor and revealing its potency and selectivity. rsc.org

Isothermal Titration Calorimetry (ITC): Once a direct binding interaction is confirmed, ITC provides a complete thermodynamic profile of the binding event. tainstruments.com A single ITC experiment can directly measure the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govacs.org From these data, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, revealing the fundamental driving forces (e.g., hydrogen bonding vs. hydrophobic effect) of the interaction. This level of detail is critical for a deep mechanistic understanding. tandfonline.com

X-ray Crystallography of Protein-Ligand Complexes: The definitive method for elucidating a binding mechanism is to solve the high-resolution crystal structure of the target protein in a complex with the compound. rcsb.orgnih.gov This would provide a precise, atomic-level picture of the binding pose and all intermolecular contacts, such as hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the protein's active site. acs.org This structural information is invaluable for explaining the observed binding affinity and for guiding the rational design of more potent or selective derivatives.

Table 4: Techniques for Elucidating Biochemical Interactions

Technique Type Mechanistic Insight Provided
Molecular Docking In Silico Prediction of binding pose, identification of key interacting residues. rjb.roresearchgate.net
Enzyme Assays In Vitro Measurement of functional activity (e.g., inhibition constant Kᵢ), determination of potency and selectivity. researchgate.netrsc.org
Isothermal Titration Calorimetry (ITC) In Vitro Direct measurement of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). acs.orgtandfonline.com
X-ray Crystallography In Vitro Atomic-resolution 3D structure of the ligand-protein complex, definitive confirmation of binding mode. acs.orgrcsb.org

Q & A

Q. What are the recommended synthetic methodologies for N-(3-aminopropyl)benzenesulfonamide hydrochloride?

The compound can be synthesized via multi-step reactions involving sulfonylation and amine coupling. For example, benzenesulfonyl chloride can react with 1,3-diaminopropane in a controlled pH environment to form the sulfonamide intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt. Purification often involves column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization from ethanol/water mixtures. Reaction progress should be monitored using TLC and confirmed via 1^1H NMR (δ 7.8–7.5 ppm for aromatic protons, δ 3.1–2.8 ppm for aminopropyl CH2_2 groups) .

Q. How does the hydrochloride form enhance solubility for biochemical assays?

The hydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for in vitro studies (e.g., enzyme inhibition assays). Comparative studies on analogous compounds show that hydrochloride salts exhibit 3–5× higher solubility in PBS (pH 7.4) compared to free bases. Stability tests indicate no degradation at 4°C for ≥6 months when stored desiccated .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • HPLC : Purity assessment (≥98% via C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • NMR : Structural confirmation (1^1H/13^{13}C chemical shifts for sulfonamide S=O and NH groups) .
  • Mass spectrometry : Exact mass validation (e.g., ESI-MS for [M+H]+^+ ion) .

Advanced Research Questions

Q. How can this compound be integrated into reversible deactivation radical polymerization (RDRP) systems?

While direct data is limited, structurally similar primary amine-containing monomers (e.g., N-(3-aminopropyl)methacrylamide hydrochloride) are used in RAFT polymerization with trithiocarbonate chain-transfer agents (CTAs). Optimize monomer/CTA ratios (e.g., 200:1) in aqueous buffers at 70°C, and characterize polymers via GPC (Đ ≤1.2) and 1^1H NMR end-group analysis. Note potential side reactions with sulfonamide groups requiring pH control (pH 6–8) .

Q. What strategies resolve contradictory bioactivity data between this compound and its analogs?

For example, N-(3-aminobutyl)benzenesulfonamide shows higher enzyme affinity but lower solubility. Use molecular docking (AutoDock Vina) to compare binding poses with targets like carbonic anhydrase, and validate via SPR (KD measurements). Adjust alkyl chain length in derivatives to balance hydrophobicity and charge interactions .

Q. How to design a structure-activity relationship (SAR) study for sulfonamide derivatives?

  • Variation : Synthesize analogs with modified alkyl chains (e.g., propyl vs. butyl) or substituted aryl groups.
  • Assays : Test inhibition of NLRP3 inflammasome (IL-1β ELISA) or carbonic anhydrase (Wilbur-Anderson assay).
  • Data analysis : Use PCA to correlate logP, pKa, and IC50_{50} values. Contradictions in activity may arise from off-target interactions, requiring proteome-wide profiling .

Methodological Notes

  • Contradictory evidence : While reports enhanced solubility for hydrochloride salts, storage conditions vary (e.g., -20°C in vs. 4°C in ). Pre-experiment stability tests under intended storage conditions are advised.
  • Safety : Handle as a hazardous material—use PPE (gloves, goggles) and avoid inhalation (LD50_{50} data unavailable; refer to analogous compounds in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.